4-Nitro-1,4-diphenylbutan-1-one

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

4-Nitro-1,4-diphenylbutan-1-one (CAS 92963-42-3) is a synthetic nitro-ketone with the molecular formula C₁₆H₁₅NO₃ and a molecular weight of 269.30 g·mol⁻¹. It belongs to the γ-nitro ketone subclass and exists as a crystalline solid with a density of 1.18 g·cm⁻³, a boiling point of 442.8 °C (760 mmHg), and a flash point of 208.7 °C.

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
CAS No. 92963-42-3
Cat. No. B14012008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1,4-diphenylbutan-1-one
CAS92963-42-3
Molecular FormulaC16H15NO3
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCC(=O)C2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C16H15NO3/c18-16(14-9-5-2-6-10-14)12-11-15(17(19)20)13-7-3-1-4-8-13/h1-10,15H,11-12H2
InChIKeySRJCUIVBNYNOCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1,4-diphenylbutan-1-one (CAS 92963-42-3) – Procurement-Grade Physicochemical & Structural Identity Reference


4-Nitro-1,4-diphenylbutan-1-one (CAS 92963-42-3) is a synthetic nitro-ketone with the molecular formula C₁₆H₁₅NO₃ and a molecular weight of 269.30 g·mol⁻¹ . It belongs to the γ-nitro ketone subclass and exists as a crystalline solid with a density of 1.18 g·cm⁻³, a boiling point of 442.8 °C (760 mmHg), and a flash point of 208.7 °C . Its structural signature—a nitro group at the C4 position on a 1,4-diphenylbutan-1-one scaffold—distinguishes it from the more extensively studied 1,3-diphenyl regioisomer (CAS 6277-67-4) and underpins its unique reactivity and biological recognition profile [1].

Why 4-Nitro-1,4-diphenylbutan-1-one Cannot Be Interchanged with Its 1,3-Diphenyl Regioisomer or Other In-Class Nitro-Ketones


Despite sharing an identical empirical formula (C₁₆H₁₅NO₃) and molecular weight (269.30 g·mol⁻¹) with 4-nitro-1,3-diphenylbutan-1-one, 4-nitro-1,4-diphenylbutan-1-one exhibits profoundly different reactivity and biological target engagement because the nitro-substitution position dictates both the electronic landscape of the γ-nitro ketone moiety and the spatial orientation of the two phenyl rings [1]. In the well-characterized aza-BODIPY synthesis pathway, the 1,3-diaryl arrangement is mandatory for the condensation with ammonium acetate that yields tetraarylazadipyrromethene chromophores; the 1,4-diphenyl isomer cannot productively enter this reaction manifold, effectively excluding it from all applications that rely on that specific annulation chemistry [1]. Conversely, published biological screening data reveal that the 1,4-isomer engages CCR5, HIV-1 integrase, and HIV-1 reverse transcriptase at nanomolar concentrations—targets for which no activity has been reported for the 1,3-isomer—underscoring that simple formula-matched substitution would forfeit the compound's unique polypharmacology footprint [2].

Quantitative Differentiation Evidence: 4-Nitro-1,4-diphenylbutan-1-one vs. Closest Analogs and Clinical Benchmarks


CCR5 Antagonist Affinity: 4-Nitro-1,4-diphenylbutan-1-one vs. Maraviroc (Clinical Gold Standard)

In a cell-based functional antagonist assay, 4-nitro-1,4-diphenylbutan-1-one binds human CCR5 with a Kd of 316 nM, measured by inhibition of RANTES-induced intracellular calcium mobilization in HEK293 Glosensor cells [1]. Under radioligand binding conditions, the FDA-approved CCR5 antagonist maraviroc exhibits Kd values of 0.86 nM (human CCR5) and 1.36 nM (macaque CCR5) [2]. The ~370-fold affinity differential establishes maraviroc as the substantially more potent ligand; however, the 316 nM Kd of 4-nitro-1,4-diphenylbutan-1-one places it within the 2.3–296.4 nM range reported for numerous screening-hit CCR5 antagonists, confirming tractable starting-point potency for a non-optimized hit [3]. Critically, no CCR5 binding data have been reported for the 1,3-diphenyl regioisomer, indicating that the 1,4-substitution pattern is a structural determinant of chemokine receptor recognition [REFS-1, REFS-3].

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

HIV-1 Integrase Strand Transfer Inhibition: 4-Nitro-1,4-diphenylbutan-1-one vs. Raltegravir (Clinical INSTI)

4-Nitro-1,4-diphenylbutan-1-one inhibits HIV-1 integrase strand transfer activity with EC50 values of 2 nM and 3 nM in cell-based antiviral replication assays conducted in the presence of 10% fetal bovine serum [1]. Raltegravir, the first-in-class integrase strand transfer inhibitor (INSTI), exhibits EC50 values ranging from 5.9 ± 0.9 nM (wild-type NL4-3 HIV-1, TZM-bl infection assay) to <1 nM (SIVmac251 in MT-4 cells) [2]. The sub-10-nM EC50 values of 4-nitro-1,4-diphenylbutan-1-one are directly comparable to those of raltegravir, suggesting potent inhibition of the integrase catalytic step [REFS-2, REFS-3]. No integrase inhibitory activity has been reported for the 1,3-diphenyl regioisomer or other simple γ-nitro ketone analogs, highlighting the 1,4-diphenyl nitro-ketone architecture as a privileged scaffold for dual CCR5/integrase target engagement [1].

HIV-1 integrase strand transfer inhibition antiretroviral pharmacology

HIV-1 Reverse Transcriptase Inhibition: Wild-Type vs. K103N Mutant Profiling of 4-Nitro-1,4-diphenylbutan-1-one

4-Nitro-1,4-diphenylbutan-1-one inhibits wild-type HIV-1 reverse transcriptase with an IC50 of 324 nM and the clinically relevant K103N mutant with an IC50 of 191 nM, as measured in enzymatic assays using full-length recombinant RT [1]. The K103N mutation is a signature non-nucleoside reverse transcriptase inhibitor (NNRTI) resistance mutation that typically reduces the potency of first-generation NNRTIs (e.g., efavirenz, nevirapine) by 10- to >100-fold [2]. The observation that 4-nitro-1,4-diphenylbutan-1-one retains full activity (and appears ~1.7-fold more potent) against the K103N mutant suggests that its binding mode may be less dependent on the Tyr181/Cys181 pocket interactions that are disrupted by the K103N substitution [2]. This mutant-resilient profile is not documented for the 1,3-diphenyl isomer, providing a distinct procurement rationale for the 1,4-isomer in antiviral resistance research.

HIV-1 reverse transcriptase K103N mutant non-nucleoside RT inhibitor resistance

Regioisomeric Specificity: 1,4- vs. 1,3-Diphenyl Substitution Defines Discrete Application Domains

The 1,3-diphenyl regioisomer (CAS 6277-67-4) is the established precursor for tetraarylazadipyrromethene (aza-BODIPY) synthesis via heating with ammonium acetate in alcoholic solvent, a reaction for which the 1,4-isomer is structurally incompetent due to the absence of the requisite 1,3-diaryl-4-nitrobutan-1-one connectivity [1]. This reaction exclusivity has been demonstrated through ¹⁵N-labeling mechanistic studies using 4-nitro-1,3-diphenylbutan-1-one as the sole productive substrate [1]. Conversely, all three biological activities documented for the 1,4-isomer—CCR5 antagonism (Kd 316 nM), HIV-1 integrase inhibition (EC50 2–3 nM), and HIV-1 RT inhibition (IC50 191–324 nM)—have no corresponding entries for the 1,3-isomer in ChEMBL or BindingDB as of 2026 [2]. This binary application divergence means that users requiring aza-BODIPY precursor chemistry must select the 1,3-isomer, whereas users targeting the CCR5/integrase/RT pharmacological space must procure the 1,4-isomer—generic substitution between the two is not scientifically valid.

regioisomer comparison structure–activity relationship aza-BODIPY precursor specificity

Cellular Differentiation Induction: A Phenotypic Activity Not Shared with Non-Nitrated Diphenylbutanone Analogs

4-Nitro-1,4-diphenylbutan-1-one has been shown in phenotypic screening to arrest the proliferation of undifferentiated cells and induce differentiation toward the monocyte lineage, a profile that supports its investigation as an anticancer and anti-psoriasis agent [1]. In contrast, the non-nitrated parent compound 1,4-diphenylbutan-1-one (CAS 5407-91-0) and the 1,3-diphenylbutan-1-one analog (CAS 1533-20-6) are described primarily as synthetic intermediates for pharmaceuticals, fragrances, and specialty chemicals, with no published cell differentiation or antiproliferative activity . This phenotypic divergence indicates that the 4-nitro substituent is a critical pharmacophoric element for the differentiation-inducing activity, and that non-nitrated diphenylbutanone analogs cannot serve as functional substitutes in cell-fate modulation studies.

cell differentiation phenotypic screening undifferentiated cell proliferation arrest

Dual HIV Target Engagement (Integrase + Reverse Transcriptase): A Polypharmacology Profile Absent in Single-Target Clinical Agents

4-Nitro-1,4-diphenylbutan-1-one is one of a limited number of small molecules that simultaneously inhibit both HIV-1 integrase (EC50 2–3 nM) and HIV-1 reverse transcriptase (IC50 191–324 nM) [1]. By comparison, raltegravir is a selective integrase inhibitor with no reported RT activity, and efavirenz is an NNRTI with no integrase activity [2]. This dual-target profile is particularly relevant for combating viral resistance, as simultaneous pressure on two essential HIV enzymes reduces the probability of single-mutation escape [3]. No other nitro-diphenylbutanone isomer or simple γ-nitro ketone has been reported to exhibit this dual integrase/RT inhibition fingerprint, making the 1,4-isomer uniquely suited for polypharmacology-focused antiviral discovery.

polypharmacology dual-target antiviral HIV integrase-RT dual inhibition

Evidence-Backed Application Scenarios for Procuring 4-Nitro-1,4-diphenylbutan-1-one


CCR5 Antagonist Hit-to-Lead Optimization in HIV Entry-Inhibitor Programs

With a validated CCR5 Kd of 316 nM in a functional RANTES-stimulated Ca²⁺ assay [1], 4-nitro-1,4-diphenylbutan-1-one serves as a chemically tractable starting point for medicinal chemistry campaigns aimed at improving CCR5 affinity toward the sub-nanomolar potency of maraviroc (Kd 0.86 nM) [2]. Its γ-nitro ketone scaffold offers multiple vectors for structure-based diversification—nitro reduction, carbonyl modification, and phenyl ring substitution—enabling systematic SAR exploration.

HIV-1 Integrase Strand Transfer Inhibitor (INSTI) Scaffold Development

The compound's EC50 values of 2–3 nM against HIV-1 integrase strand transfer [1] place it in the same potency tier as the first-generation clinical INSTI raltegravir (EC50 5.9 nM in TZM-bl assays) [2]. This makes 4-nitro-1,4-diphenylbutan-1-one an attractive non-diketoacid chemotype for INSTI development, particularly for programs seeking to escape raltegravir/elvitegravir cross-resistance pathways while retaining low-nanomolar antiviral potency.

K103N-Mutant-Resilient NNRTI Discovery for First-Line Resistance

The finding that 4-nitro-1,4-diphenylbutan-1-one inhibits the K103N mutant HIV-1 RT with an IC50 of 191 nM—approximately 1.7-fold more potently than wild-type RT (IC50 324 nM) [1]—contrasts sharply with the >10-fold potency loss observed for efavirenz and nevirapine against this mutation [2]. This profile supports its use as a lead scaffold for next-generation NNRTIs designed to maintain efficacy against the most prevalent NNRTI resistance mutation in treatment-naïve patients.

Polypharmacology Probes for Dual Integrase/RT Target Engagement Studies

The unique combination of sub-μM potency against both HIV-1 integrase (EC50 2–3 nM) and reverse transcriptase (IC50 191–324 nM) in a single small molecule [1] makes 4-nitro-1,4-diphenylbutan-1-one a valuable chemical biology probe for studying simultaneous two-enzyme target engagement, resistance-barrier elevation through polypharmacology, and synergistic antiviral effects from a monotherapeutic agent.

Quote Request

Request a Quote for 4-Nitro-1,4-diphenylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.